molecular formula C9H17NO B12087703 3-Methoxy-2-methylspiro[3.3]heptan-1-amine

3-Methoxy-2-methylspiro[3.3]heptan-1-amine

Cat. No.: B12087703
M. Wt: 155.24 g/mol
InChI Key: FAQSANUTKVRYOS-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylspiro[3.3]heptan-1-amine is a chemical compound with the molecular formula C9H17NO. It is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with a methoxy group at the 3-position and a methyl group at the 2-position, along with an amine group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methylspiro[3.3]heptan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Introduction of the Amine Group: The amine group can be introduced through reductive amination reactions using ammonia or primary amines and reducing agents such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methylspiro[3.3]heptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and ammonia (NH3).

Major Products Formed

Scientific Research Applications

3-Methoxy-2-methylspiro[3.3]heptan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylspiro[3.3]heptan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methylspiro[3.3]heptan-1-one: Similar structure but with a ketone group instead of an amine group.

    6-Methylspiro[3.3]heptan-2-amine: Similar spirocyclic core but with different substituents.

Uniqueness

3-Methoxy-2-methylspiro[3.3]heptan-1-amine is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-methoxy-2-methylspiro[3.3]heptan-1-amine

InChI

InChI=1S/C9H17NO/c1-6-7(10)9(4-3-5-9)8(6)11-2/h6-8H,3-5,10H2,1-2H3

InChI Key

FAQSANUTKVRYOS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(C1OC)CCC2)N

Origin of Product

United States

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